4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid
Overview
Description
4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a propyl chain linked to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine typically involves the reaction of 2-methyl-5-propan-2-ylphenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of the morpholine ring could produce secondary amines.
Scientific Research Applications
4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in the compound’s bioactivity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]morpholine: A structurally similar compound with slight variations in the substitution pattern.
4-(4-methylphenyl)-3-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione: Another related compound with additional functional groups.
Uniqueness
4-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]morpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-14(2)16-6-5-15(3)17(13-16)20-10-4-7-18-8-11-19-12-9-18;3-1(4)2(5)6/h5-6,13-14H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGUILMUYYJBTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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